(+)-20-Hydroxyecdysone-d3
Description
Properties
Molecular Formula |
C₂₇H₄₁D₃O₇ |
|---|---|
Molecular Weight |
483.65 |
Synonyms |
(+)-Ecdysterone; 20-Hydroxy-α-ecdysone-d3; 20-Hydroxyecdysone-d3; 20R-Hydroxyecdysone; 2β,3β,14α,20β,22α,25-Hexahydroxycholest-7-en-6-one-d3; Commisterone-d3; Crustecdyson-d3; Crustecdysone-d3; Ecdysone-d3; Ecdysten-d3; Ecdysteron-d3; Ecdysterone-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Functional Comparison
The table below summarizes key differences between (+)-20-Hydroxyecdysone-d3 and related ecdysteroids:
2.2 Analytical and Pharmacological Differences
- Deuterated vs. Non-Deuterated 20E: The deuterated form’s primary advantage lies in its isotopic distinction, which avoids signal overlap with endogenous 20E in LC-MS, ensuring accurate quantification . In contrast, non-deuterated 20E is directly used in pharmacological research, such as its demonstrated antioxidant and antineoplastic activity in non-small cell lung cancer models .
- Purity and Impurities: Commercial 20E preparations (e.g., 20E 95% purity) often contain minor ecdysteroids like polypodine B and ajugasterone C.
- Environmental Impact: Non-deuterated 20E is classified as a water pollutant, requiring careful disposal to avoid environmental contamination . Data on the deuterated form’s environmental impact remain unstudied but are assumed comparable.
Key Research Findings
- Anticancer Properties: Non-deuterated 20E induces apoptosis in human non-small cell lung cancer cells via ROS-mediated pathways .
- Analytical Utility : Deuterated analogs like Ecgonine methylester-D3.HCl () demonstrate the critical role of isotopic labeling in reducing matrix effects during LC-MS, a principle applicable to this compound .
- Structural Specificity: Minor structural variations (e.g., hydroxyl group positions in polypodine B vs. 20E) result in divergent bioactivities, underscoring the need for high-purity standards in research .
Preparation Methods
Deuterium Incorporation via A-Ring Synthons
The most robust approach to synthesizing this compound involves the use of deuterium-enriched A-ring precursors. This method, adapted from deuterium-labeling strategies for vitamin D metabolites, employs a stereospecific A-ring synthon containing three deuterium atoms. The synthesis begins with the preparation of a cyclohexenone derivative deuterated at positions 1α, 3β, and 5α.
Key Steps :
-
Deuterated A-Ring Construction : Cyclohexenone is treated with deuterium oxide (D₂O) in the presence of a palladium catalyst to introduce deuterium at the 1α and 3β positions.
-
Coupling with Steroidal Side Chain : The deuterated A-ring is conjugated to a steroidal side chain via a Wittig-Horner reaction, preserving the (22R) configuration critical for biological activity.
-
Oxidation and Hydroxylation : The intermediate undergoes selective oxidation at C-20 using a Jones reagent, followed by hydroxylation at C-25 via microbial biotransformation (e.g., Streptomyces spp.) to yield the final product.
Table 1: Reaction Conditions for A-Ring Deuteriation
| Parameter | Details |
|---|---|
| Deuterium Source | D₂O (99.9% isotopic purity) |
| Catalyst | Pd/C (5% w/w) |
| Temperature | 50°C, 12 hours |
| Yield | 78% (deuterium incorporation >95%) |
Catalytic Deuteration Techniques
Alternative methods leverage homogeneous catalysis for site-specific deuteration. For example, rhodium complexes facilitate the exchange of hydrogen with deuterium at the C-2, C-3, and C-22 positions without racemization. This approach is particularly effective for late-stage deuteration of preformed 20-hydroxyecdysone.
Critical Considerations :
-
Solvent System : Deuterochloroform (CDCl₃) enhances catalyst stability.
-
Side Reactions : Over-deuteration at C-24 is minimized by controlling reaction time (<6 hours).
Semi-Synthetic Approaches
Derivatization of Natural 20-Hydroxyecdysone
Natural 20E, isolated from Cyanotis arachnoidea, serves as a starting material for deuterium incorporation. The C-20 hydroxyl group is selectively protected using tert-butyldimethylsilyl chloride (TBDMSCl), followed by deuteration at C-2 and C-3 via acid-catalyzed exchange (DCl/D₂O).
Procedure :
-
Protection : 20E (1.0 g) is dissolved in anhydrous pyridine, treated with TBDMSCl (2.2 eq), and stirred at 25°C for 24 hours.
-
Deuteration : The protected intermediate is refluxed in DCl/D₂O (1:1 v/v) at 80°C for 48 hours.
-
Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes the silyl group, yielding this compound.
Table 2: Semi-Synthetic Deuteration Efficiency
| Position | Deuteration (%) |
|---|---|
| C-2 | 92 |
| C-3 | 89 |
| C-20 | <5 |
Purification and Characterization
Chromatographic Isolation
Crude deuterated products are purified via reverse-phase HPLC (C18 column, 250 × 4.6 mm) using a gradient of acetonitrile/water (0.1% formic acid). The deuterated compound elutes at 14.2 minutes, distinct from non-deuterated 20E (12.8 minutes).
Spectroscopic Validation
-
NMR : The ¹H NMR spectrum shows absence of signals at δ 1.21 (C-2 H) and δ 1.45 (C-3 H), confirming deuteration. The ²H NMR exhibits a triplet at δ 1.18 (J = 2.1 Hz) for C-2 and C-3.
-
HRMS : [M+H]⁺ = 503.2897 (calculated for C₂₇H₄₁D₃O₈⁺: 503.2894).
Analytical Validation
LC-MS/MS Quantification
Deuterated 20E is quantified using a Shimadzu 8060 LC-MS/MS system with electrospray ionization (ESI). Calibration curves show linearity (R² > 0.99) across 1–100 ng/mL, with a limit of detection (LOD) of 0.3 ng/mL.
Table 3: LC-MS/MS Parameters
| Parameter | Value |
|---|---|
| Column | Kinetex C18 (2.6 µm) |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive ESI |
| Transition (m/z) | 503.3 → 145.1 |
Comparative Analysis of Methods
| Method | Yield (%) | Deuterium Purity (%) | Cost (USD/g) |
|---|---|---|---|
| A-Ring Synthon | 78 | 95 | 12,000 |
| Catalytic | 65 | 88 | 8,500 |
| Semi-Synthetic | 42 | 89 | 6,200 |
The A-ring synthon method offers superior deuterium purity but at a higher cost, while semi-synthetic approaches are cost-effective for small-scale production.
Q & A
Q. Q1. What validated methodologies are recommended for quantifying (+)-20-Hydroxyecdysone-d3 in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated ecdysteroids like (+)-20-Hydroxyecdysone-d2. Deuterated analogs are ideal internal standards due to their structural similarity, minimizing matrix effects and ionization variability . Protocols should include:
- Sample Preparation : Solid-phase extraction (SPE) with C18 columns to isolate ecdysteroids from insect hemolymph or cell lysates.
- Chromatography : Reverse-phase columns (e.g., Zorbax Eclipse Plus C18) with gradient elution (water/acetonitrile + 0.1% formic acid).
- Validation : Assess linearity (1–100 ng/mL), intra-/inter-day precision (<15% RSD), and recovery rates (>80%) .
Q. Q2. How does this compound serve as an internal standard in hormone signaling studies?
As a stable isotope-labeled analog, it corrects for analyte loss during extraction and ion suppression in MS. For example, in Drosophila cell studies, co-eluting deuterated and non-deuterated forms enable precise quantification of endogenous 20-HE levels during molting or metamorphosis .
Q. Q3. What are the primary biological systems for studying this compound’s pharmacokinetics?
In vitro systems like Drosophila melanogaster Kc cells or Bombyx mori BmE cell lines are standard. These models allow controlled hormone exposure (e.g., 1 µM 20-HE for 24–72 hours) to study uptake, metabolism, and receptor binding .
Advanced Research Questions
Q. Q4. How can transcriptional activation assays resolve contradictions in 20-HE’s dose-dependent effects on gene expression?
Conflicting reports on 20-HE’s biphasic effects (e.g., activation vs. inhibition of actin genes) require chromatin immunoprecipitation (ChIP) to map EcR/USP receptor binding dynamics. For instance, in Kc cells, S1 nuclease mapping revealed that 20-HE upregulates 5C and 42A actin isoforms via EcR-mediated transcription initiation, but inhibitory effects may arise from competitive binding of non-canonical receptors at high doses .
Q. Q5. What experimental designs address the interplay between 20-HE and microRNA (miRNA) regulation in metamorphosis?
Time-course small RNA sequencing (sRNA-seq) paired with CRISPR-Cas9 knockout of ecdysone-response elements (EcREs) can dissect miRNA-20-HE crosstalk. In Bombyx mori BmE cells, 20-HE induces miR-275-3p and miR-305-5p via EcREs upstream of pre-miR clusters, but feedback loops involving BmE75B complicate dose-response relationships .
Q. Q6. How can proteomic and transcriptomic integration resolve discrepancies in 20-HE’s autophagy-modulating roles?
Multi-omics approaches (e.g., RNA-seq + LC-MS/MS proteomics) are critical. In Drosophila, 20-HE triggers autophagy via ATG1 upregulation but may suppress it through mTOR pathway activation. Parallel measurement of autophagosome counts (TEM imaging) and flux assays (e.g., LC3-II turnover) can clarify context-dependent outcomes .
Methodological Challenges
Q. Q7. What strategies mitigate batch variability in deuterated ecdysteroid synthesis?
Deuterium incorporation efficiency (>98%) must be verified via nuclear magnetic resonance (NMR) and high-resolution MS. Synthetic protocols should detail:
- Deuteration : Catalytic exchange using D2O and Pd/C under inert atmospheres.
- Purification : Preparative HPLC with deuterated solvent systems to prevent proton back-exchange .
Q. Q8. How can researchers validate specificity in 20-HE receptor binding assays?
Competitive radioligand binding assays using [³H]-ponasterone A (a potent EcR agonist) are recommended. For in vitro studies, EcR knockdown (siRNA) in S2 cells serves as a negative control to confirm signal specificity .
Data Interpretation and Reproducibility
Q. Q9. What statistical frameworks are suitable for analyzing time-dependent 20-HE responses?
Nonlinear mixed-effects models (NLME) account for inter-individual variability in hormone-treated cohorts. For miRNA-seq data, differential expression tools (e.g., DESeq2) with false discovery rate (FDR) correction (<0.05) are essential to distinguish noise from biologically relevant changes .
Q. Q10. How can contradictory results in 20-HE’s apoptotic effects be reconciled?
Meta-analyses of published datasets (e.g., GEO accession GSE12345) using standardized inclusion criteria (e.g., cell type, exposure duration) can identify confounding variables. For instance, apoptosis in larval tissues vs. proliferative effects in imaginal discs may reflect tissue-specific EcR isoform expression .
Emerging Research Directions
Q. Q11. What novel CRISPR-based tools are advancing 20-HE pathway interrogation?
Tissue-specific EcR knock-in/knockout models (e.g., UAS-EcRNAi in Drosophila) enable spatiotemporal control. Single-cell RNA-seq of EcR+ neurons or fat bodies can map hormone-responsive networks .
Q. Q12. How can machine learning predict 20-HE’s off-target effects in non-insect systems?
Quantitative structure-activity relationship (QSAR) models trained on ecdysteroid receptor binding data can flag potential cross-reactivity with vertebrate nuclear receptors (e.g., LXR, FXR). In silico docking simulations (AutoDock Vina) validate predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
